

Application Notes and Protocols for Oral Administration of SHR5428 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SHR5428	
Cat. No.:	B12394268	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of **SHR5428**, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), focusing on its oral administration in mouse models. This document includes a summary of its mechanism of action, key quantitative data from in vivo efficacy and pharmacokinetic studies, and detailed protocols for conducting similar experiments. The information is intended to guide researchers in the design and execution of preclinical studies involving **SHR5428**.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and is also a part of the general transcription factor TFIIH.[1] In various cancers, CDK7 is often overexpressed, making it a promising therapeutic target.[2] **SHR5428** is a potent and selective, orally active, noncovalent inhibitor of CDK7.[2] Preclinical studies have demonstrated its efficacy in dose-dependent tumor growth inhibition in a breast cancer xenograft mouse model, along with favorable pharmacokinetic properties.[3][4]

Mechanism of Action: CDK7 Inhibition



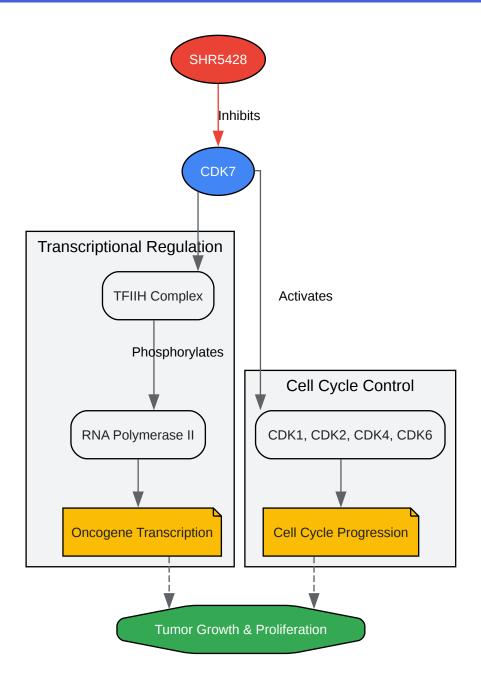




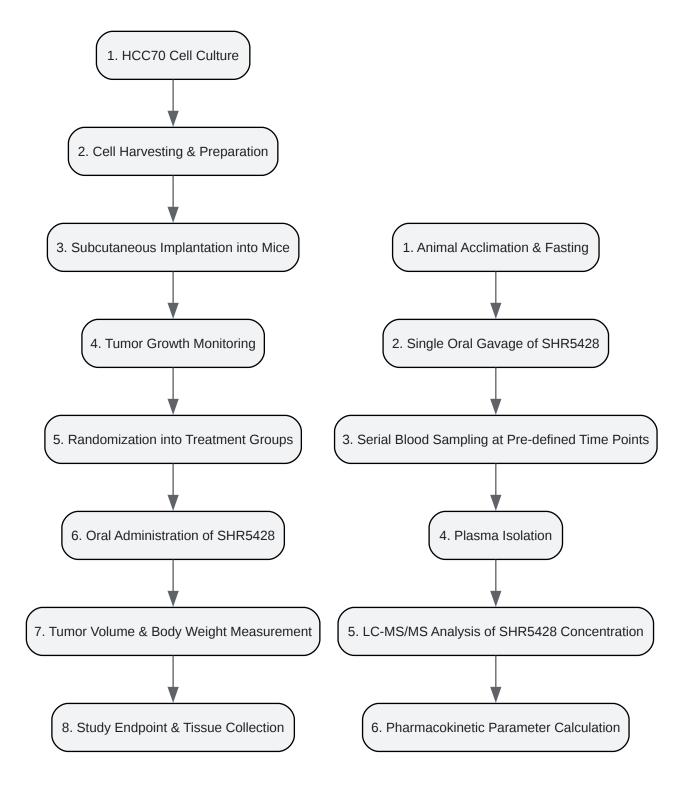
SHR5428 exerts its anticancer effects by selectively inhibiting CDK7. This inhibition disrupts two key cellular processes essential for tumor growth and survival:

- Cell Cycle Progression: By inhibiting CDK7, SHR5428 prevents the activation of other CDKs (CDK1, CDK2, CDK4, and CDK6) that are necessary for the cell to progress through the different phases of the cell cycle. This leads to cell cycle arrest.
- Gene Transcription: CDK7 is essential for the initiation of transcription by phosphorylating
 the C-terminal domain of RNA polymerase II. Inhibition of CDK7 by SHR5428 leads to the
 suppression of transcription of key oncogenes, contributing to the anti-tumor activity.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. CDK7 inhibitors as anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. tandfonline.com [tandfonline.com]
- 4. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of SHR5428 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#oral-administration-of-shr5428-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com